Physicochemical Property Shift: 5-Methoxy Substitution Increases XLogP3 by 0.3 Units and TPSA by 9.3 Ų Versus Des-Methoxy Analog
The presence of the 5-methoxy group in 4-bromo-5-methoxy-1-methyl-1H-pyrazole produces a quantifiable shift in key computed physicochemical descriptors relative to the closest commercially available analog, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), which lacks the methoxy substituent [1]. XLogP3 increases from 0.9 to 1.2 (Δ = +0.3), TPSA increases from 17.8 to 27.1 Ų (Δ = +9.3 Ų, +52%), and the hydrogen-bond acceptor count rises from 1 to 2 [1]. The molecular weight increases from 161.00 to 191.03 g/mol (Δ = +30.03 g/mol) [1]. These shifts place the target compound in a more favorable property space for CNS drug-discovery programs where moderate lipophilicity (XLogP 1–3) and TPSA < 60 Ų are desirable, while the additional H-bond acceptor may enhance target engagement in polar binding pockets [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBA count, MW) |
|---|---|
| Target Compound Data | XLogP3 = 1.2, TPSA = 27.1 Ų, HBA = 2, MW = 191.03 g/mol, Rotatable bonds = 1 |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8): XLogP3 = 0.9, TPSA = 17.8 Ų, HBA = 1, MW = 161.00 g/mol, Rotatable bonds = 0 |
| Quantified Difference | ΔXLogP3 = +0.3 (33% increase); ΔTPSA = +9.3 Ų (+52%); ΔHBA = +1; ΔMW = +30.03 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18 for TPSA/HBA/HBD) |
Why This Matters
For medicinal chemistry procurement, the 0.3-unit higher XLogP3 and doubled HBA count of the target compound mean that downstream products will have measurably different ADME and target-binding profiles compared to those derived from the des-methoxy analog, making the choice of starting building block a key determinant of library property space.
- [1] PubChem. Compound Summaries: CID 13131235 (4-Bromo-5-methoxy-1-methyl-1H-pyrazole) and CID 167433 (4-Bromo-1-methyl-1H-pyrazole). National Center for Biotechnology Information. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
